![molecular formula C17H18O3 B14663498 Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- CAS No. 50561-04-1](/img/structure/B14663498.png)
Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-, is an organic compound with a complex structure that includes aromatic rings, hydroxyl groups, and ether functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of an aromatic compound followed by subsequent functional group modifications. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid) are often employed.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the production of agrochemicals.
Mecanismo De Acción
The mechanism by which Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-: Shares similar structural features but differs in the position of the hydroxyl and methoxy groups.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-:
Uniqueness
Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and various research fields.
Propiedades
Número CAS |
50561-04-1 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
1-(2-hydroxy-4-propan-2-yloxyphenyl)-2-phenylethanone |
InChI |
InChI=1S/C17H18O3/c1-12(2)20-14-8-9-15(17(19)11-14)16(18)10-13-6-4-3-5-7-13/h3-9,11-12,19H,10H2,1-2H3 |
Clave InChI |
ICMHNQAUFLTJKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


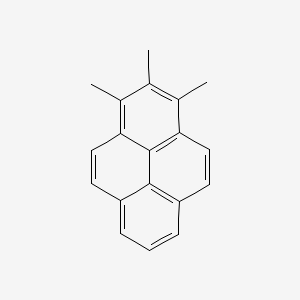
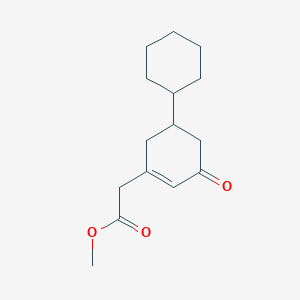


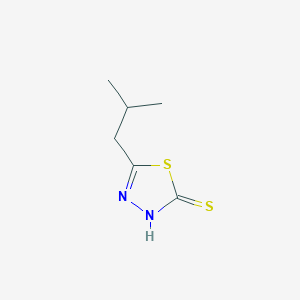
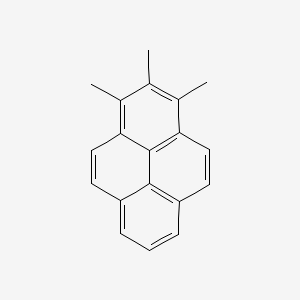
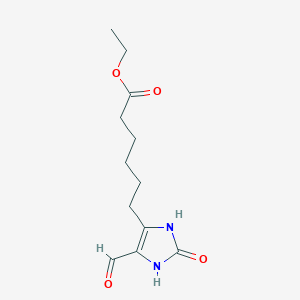
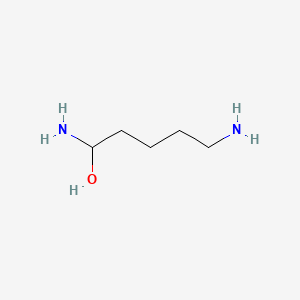
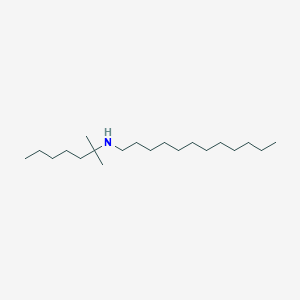
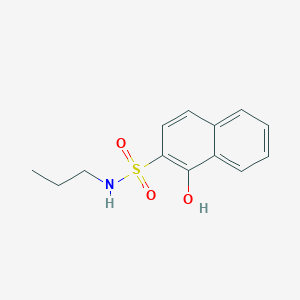
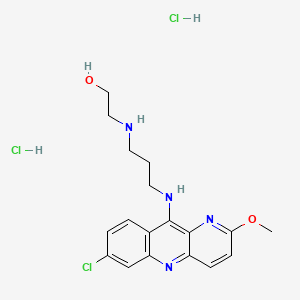

![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)

